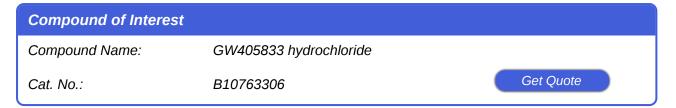


GW405833 Hydrochloride: A Specific Inhibitor of TRPML1 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GW405833 hydrochloride, also known as ML-SI1, is a potent and specific cell-permeable inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1] TRPML1 is a crucial cation channel primarily located on the membranes of late endosomes and lysosomes, where it plays a pivotal role in regulating lysosomal calcium homeostasis, autophagy, and vesicular trafficking.[2][3] Dysregulation of TRPML1 function has been implicated in various pathological conditions, including lysosomal storage disorders such as Mucolipidosis type IV, and neurodegenerative diseases.[3] As a selective antagonist, **GW405833 hydrochloride** serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TRPML1. This document provides detailed application notes and protocols for the utilization of **GW405833 hydrochloride** in cellular assays.

Quantitative Data

The inhibitory potency of GW405833 (ML-SI1) on TRPML1 has been quantified using various assay platforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

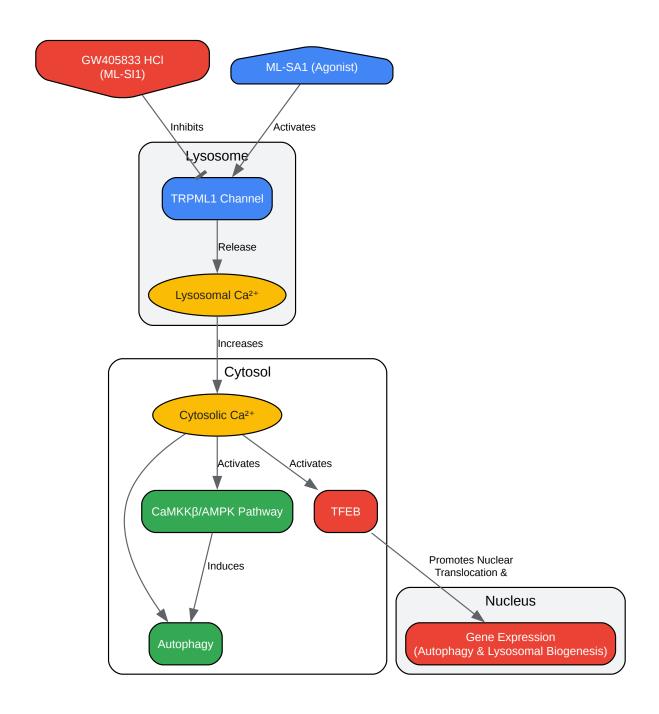


Assay Platform	Agonist Used	IC50 of GW405833 (ML-SI1)	Reference
Fluorescence	ML-SA1	1.3 μΜ	[3]
Electrophysiology	ML-SA1	1.9 μΜ	[3]
Fura-2 Calcium Imaging	ML-SA1	15 μΜ	[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TRPML1 signaling pathway and a general experimental workflow for assessing the inhibitory effect of **GW405833 hydrochloride**.





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Caption: TRPML1 Signaling Pathway and Inhibition by GW405833 HCl.





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Caption: Experimental Workflow for TRPML1 Inhibition Assay.

Experimental Protocols Preparation of GW405833 Hydrochloride Stock Solution

Materials:

- GW405833 hydrochloride (solid)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Procedure:

- GW405833 hydrochloride is soluble in DMSO at concentrations greater than 10 mg/mL.[1]
 To prepare a 10 mM stock solution, dissolve 4.84 mg of GW405833 hydrochloride
 (Molecular Weight: 483.82 g/mol) in 1 mL of sterile DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.

Protocol for Inhibition of TRPML1-Mediated Calcium Release

This protocol describes a fluorescence-based assay to measure the inhibition of TRPML1-mediated lysosomal calcium release in cultured cells.



Materials:

- HEK293 or HeLa cells
- Complete culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Fura-2 AM or other suitable calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- **GW405833 hydrochloride** stock solution (10 mM in DMSO)
- ML-SA1 (TRPML1 agonist) stock solution (10 mM in DMSO)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- 1. Cell Seeding: a. Culture cells in appropriate complete medium. b. Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5×10^4 cells/well). c. Incubate the plate at 37° C in a 5% CO2 incubator for 24 hours.
- 2. Calcium Indicator Loading: a. Prepare a Fura-2 AM loading solution. For example, mix 1 μ L of 1 mM Fura-2 AM with 1 μ L of 20% Pluronic F-127 in 1 mL of HBSS to a final concentration of 1 μ M Fura-2 AM. b. Aspirate the culture medium from the wells and wash the cells once with 100 μ L of HBSS. c. Add 100 μ L of the Fura-2 AM loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark. e. After incubation, wash the cells twice with 100 μ L of HBSS to remove excess dye. f. Add 100 μ L of HBSS to each well.
- 3. Inhibition with **GW405833 Hydrochloride**: a. Prepare serial dilutions of **GW405833 hydrochloride** in HBSS from the 10 mM stock solution to achieve final desired concentrations



(e.g., ranging from 0.1 μ M to 100 μ M). Include a vehicle control (DMSO) at the same final concentration as in the highest **GW405833 hydrochloride** treatment. b. Add the diluted **GW405833 hydrochloride** or vehicle control to the respective wells. c. Incubate the plate at room temperature for 10-20 minutes.

- 4. Stimulation with TRPML1 Agonist: a. Prepare a working solution of ML-SA1 in HBSS. A final concentration of 10-20 μ M is typically effective. b. Add the ML-SA1 working solution to the wells containing the inhibitor and the cells.
- 5. Measurement of Calcium Response: a. Immediately place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for ratiometric calcium imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2). b. Record the fluorescence intensity over time to measure the change in intracellular calcium concentration upon agonist stimulation.
- 6. Data Analysis: a. Calculate the ratio of fluorescence intensities (F340/F380) for each time point. b. Determine the peak calcium response for each concentration of **GW405833 hydrochloride**. c. Normalize the peak responses to the vehicle control. d. Plot the normalized response against the logarithm of the **GW405833 hydrochloride** concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

GW405833 hydrochloride is a critical tool for elucidating the complex roles of the TRPML1 channel in cellular physiology and disease. The protocols and data presented here provide a framework for its effective use in research settings. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of TRPML1-mediated signaling pathways.

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- To cite this document: BenchChem. [GW405833 Hydrochloride: A Specific Inhibitor of TRPML1 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10763306#gw405833-hydrochloride-as-a-trpml1-specific-inhibitor-protocol]

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